

The Emergence of (±)-GC242: A Technical Guide to a Novel Strigolactone Mimic

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Compound of Interest

Compound Name: (±)-GC242

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A deep dive into the synthesis, bioactivity, and application of **(±)-GC242**, a profluorescent strigolactone mimic, offering researchers a powerful new tool for dissecting plant hormone signaling. This technical guide provides an in-depth overview of the discovery and development of **(±)-GC242**, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Need for Strigolactone Mimics

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic fungi. The low natural abundance and complex structure of SLs have driven the development of synthetic mimics. Among these, profluorescent probes, which become fluorescent upon perception by their target receptors, have emerged as invaluable tools for studying the enzymatic properties of SL receptors in real-time. **(±)-GC242** is a recently developed profluorescent SL mimic that offers high bioactivity and utility in dissecting the strigolactone signaling pathway.

Synthesis of (±)-GC242

The synthesis of **(±)-GC242** is achieved through the reaction of a coumarin-based fluorophore with a butenolide D-ring precursor. The general synthetic scheme involves the coupling of 6,8-difluoro-7-hydroxy-4-methyl-2H-chromen-2-one (DiFMU) with 5-bromo-3,4-dimethylfuran-2(5H)-one.

Detailed Synthesis Protocol:

A detailed, step-by-step synthesis protocol for **(±)-GC242** is outlined in the supplementary materials of foundational research papers. The key steps involve:

- Preparation of the Butenolide Intermediate: Synthesis of 5-bromo-3,4-dimethylfuran-2(5H)-one from commercially available starting materials.
- Coupling Reaction: Reaction of the butenolide intermediate with the DiFMU fluorophore in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like acetonitrile.
- Purification: Purification of the crude product is typically achieved through column chromatography to yield pure **(±)-GC242**.

Physicochemical and Bioactivity Data

(±)-GC242 is designed as a profluorescent probe, meaning it is initially non-fluorescent but releases a fluorescent product upon enzymatic cleavage by the strigolactone receptor. This property allows for the real-time monitoring of receptor activity.

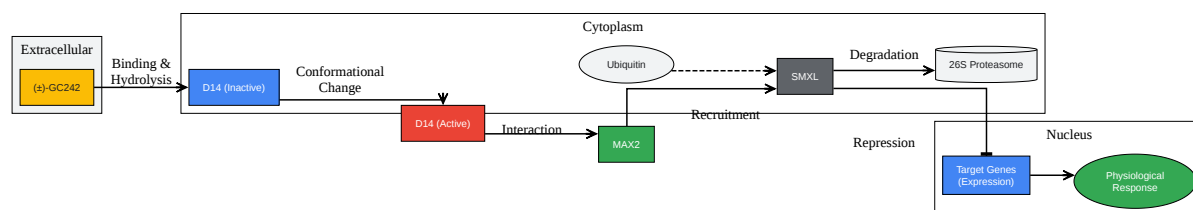
Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₂ F ₂ O ₅	[1]
Molecular Weight	322.26 g/mol	[1]
Bioactivity (Pea)	Dose-dependent decrease in filament number in Ppccd8 mutant	[2]
Bioactivity (General)	Less active than (±)-GR24 in some assays	[2]

Mechanism of Action and Signaling Pathway

(±)-GC242, like other strigolactones and their mimics, is perceived by the α/β -hydrolase receptor, DWARF14 (D14) in many plant species. The perception mechanism involves the

following key steps:

- Binding: **(±)-GC242** binds to the active site of the D14 receptor.
- Hydrolysis: The D14 receptor catalyzes the hydrolysis of the enol-ether linkage in **(±)-GC242**, releasing the fluorescent coumarin product.
- Conformational Change: This hydrolysis event is thought to induce a conformational change in the D14 receptor.
- Signal Transduction: The activated D14 receptor then interacts with the F-box protein MAX2 (MORE AXILLARY GROWTH 2), leading to the ubiquitination and subsequent degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) transcriptional repressors. The degradation of SMXL proteins derepresses the expression of downstream target genes, leading to various physiological responses.



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Caption: Strigolactone signaling pathway initiated by **(±)-GC242**.

Experimental Protocols

(±)-GC242 is primarily used in enzymatic assays to study the activity of strigolactone receptors.

Enzymatic Assay Protocol using **(±)-GC242**:

This protocol is adapted from established methods for profluorescent probes.

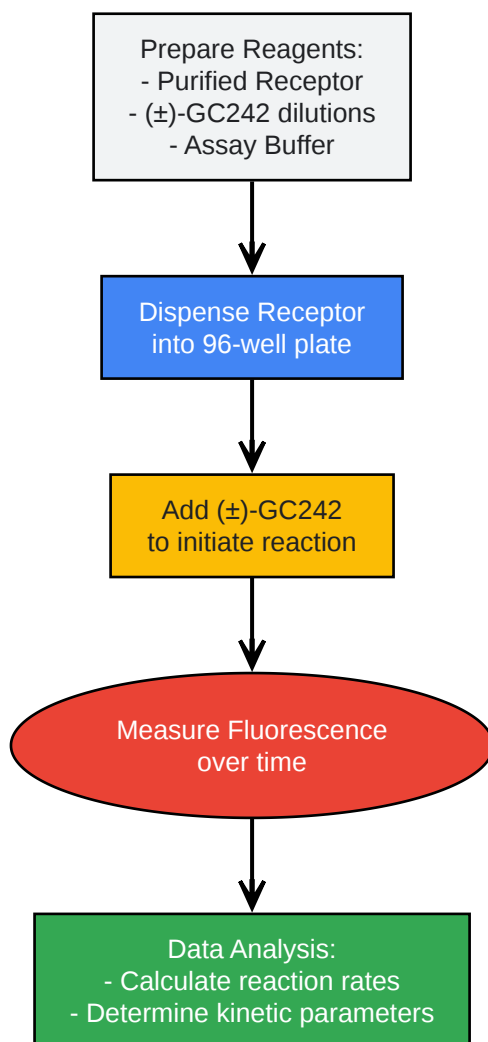
Materials:

- Purified strigolactone receptor protein (e.g., AtD14)
- **(±)-GC242** stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare Reagent Solutions:
 - Dilute the purified receptor protein to the desired concentration in assay buffer.
 - Prepare a series of dilutions of **(±)-GC242** in assay buffer from the stock solution.
- Set up the Assay Plate:
 - Add a fixed volume of the diluted receptor protein solution to each well of the microplate.
 - Add an equal volume of the different **(±)-GC242** dilutions to the wells to initiate the reaction. Include control wells with buffer instead of the enzyme.
- Incubation and Measurement:
 - Immediately place the microplate in the fluorescence plate reader.
 - Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved coumarin product.
- Data Analysis:

- Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
- Plot the reaction rates against the **(±)-GC242** concentration to determine kinetic parameters such as K_m and V_{max} .



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